molecular formula C26H22N4O4 B2441494 N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251695-12-1

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2441494
CAS No.: 1251695-12-1
M. Wt: 454.486
InChI Key: YGRJWJRUQJAABK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound featuring a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of N-(3,5-dimethylphenyl)-β-alanines with ethyl acetoacetate, followed by sulfonation . The reaction conditions often require the use of catalysts such as potassium thiocyanate and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods leverage microwave irradiation to accelerate the reaction rates and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific structural features and potent inhibitory effects on CDK2, making it a promising candidate for further research in cancer therapy.

Properties

CAS No.

1251695-12-1

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

YGRJWJRUQJAABK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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